L-Cystine bis(bêta-naphtylamide) dihydrochlorure

Vue d'ensemble

Description

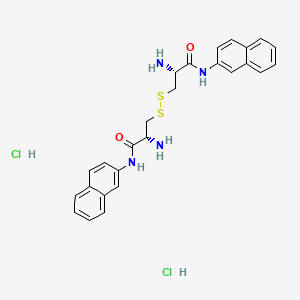

L-Cystine bis(beta-naphthylamide) dihydrochloride: is a chemical compound with the molecular formula C26H26N4O2S2·2HCl and a molecular weight of 563.56 g/mol . It is a derivative of L-cystine, a naturally occurring amino acid, and is often used in biochemical research and various industrial applications.

Applications De Recherche Scientifique

L-Cystine bis(beta-naphthylamide) dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies related to protein structure and function, particularly in the formation and reduction of disulfide bonds.

Medicine: Investigated for its potential therapeutic applications, including its role in antioxidant defense mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Cystine bis(beta-naphthylamide) dihydrochloride typically involves the reaction of L-cystine with beta-naphthylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

- Dissolving L-cystine in an appropriate solvent.

- Adding beta-naphthylamine to the solution.

- Introducing hydrochloric acid to facilitate the reaction.

- Purifying the product through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of L-Cystine bis(beta-naphthylamide) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing of reactants in industrial reactors.

- Continuous monitoring of reaction conditions such as temperature, pH, and concentration.

- Efficient purification techniques to obtain high-purity product suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: L-Cystine bis(beta-naphthylamide) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in maintaining the structural integrity of proteins.

Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.

Substitution: The amide groups in the compound can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol and beta-mercaptoethanol are often used.

Substitution: Nucleophiles like hydroxylamine and hydrazine can be employed under mild conditions.

Major Products Formed:

Oxidation: Formation of disulfide-linked dimers.

Reduction: Generation of free thiol groups.

Substitution: Formation of substituted amides.

Mécanisme D'action

The mechanism of action of L-Cystine bis(beta-naphthylamide) dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The formation of disulfide bonds stabilizes protein structures, while their reduction can lead to conformational changes and activation or deactivation of proteins .

Comparaison Avec Des Composés Similaires

L-Cystine: The parent compound, which also forms disulfide bonds but lacks the beta-naphthylamide groups.

L-Cysteine: The reduced form of L-cystine, containing free thiol groups.

N-Acetylcysteine: A derivative of L-cysteine with an acetyl group, used as a mucolytic agent and antioxidant.

Uniqueness: The compound’s ability to form stable disulfide bonds and undergo various chemical reactions makes it a valuable tool in studying protein structure and function .

Activité Biologique

L-Cystine bis(beta-naphthylamide) dihydrochloride is a synthetic compound derived from cystine, an amino acid that plays a significant role in various biological processes. This article explores the biological activity of L-Cystine bis(beta-naphthylamide) dihydrochloride, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

L-Cystine bis(beta-naphthylamide) dihydrochloride is characterized by the presence of two beta-naphthylamide groups attached to a cystine backbone. This structural modification enhances its lipophilicity and biological activity compared to its parent compound, cystine. The compound is soluble in water and exhibits a high affinity for various biological targets.

- Antioxidant Activity : L-Cystine and its derivatives are known to exhibit antioxidant properties. They can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. This mechanism is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Cell Signaling Modulation : L-Cystine bis(beta-naphthylamide) dihydrochloride influences cell signaling pathways related to apoptosis and inflammation. It has been shown to modulate the production of cytokines, such as interleukin-6 (IL-6), which plays a role in inflammatory responses .

- Transport Mechanisms : The compound is taken up by cells through specific transporters, including ATP-binding cassette (ABC) transporters. This uptake mechanism is essential for its biological effects, particularly in the context of oxidative stress defense in bacterial systems .

Antimicrobial Properties

Research indicates that L-Cystine bis(beta-naphthylamide) dihydrochloride exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation. A study demonstrated that it has minimum inhibitory concentration (MIC) values ranging from 4 to 8 mg/L against Gram-positive bacteria .

Cytotoxic Effects

The compound has shown potential cytotoxic effects on cancer cells, particularly in cystine-addicted breast cancer models. Cystine addiction in these cells leads to enhanced susceptibility to cystine deprivation-induced necrosis, suggesting that targeting cystine metabolism may be a viable therapeutic strategy .

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments have revealed that L-Cystine bis(beta-naphthylamide) dihydrochloride can significantly reduce IL-6 production in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect was linked to increased IL-10 production, highlighting its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies involving murine models have shown that oral administration of L-Cystine can improve survival rates in sepsis models induced by LPS, further supporting its therapeutic potential in inflammatory conditions .

Data Summary

Propriétés

IUPAC Name |

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2S2.2ClH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTSKSGXHPXOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-22-9 | |

| Record name | 100900-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.